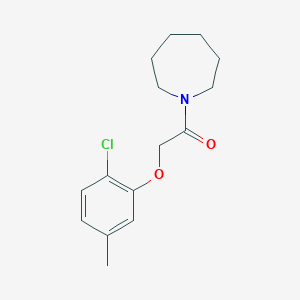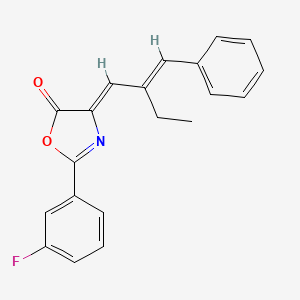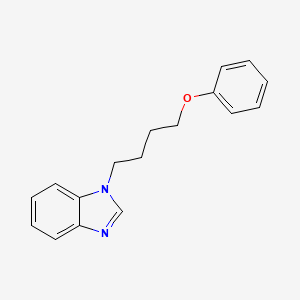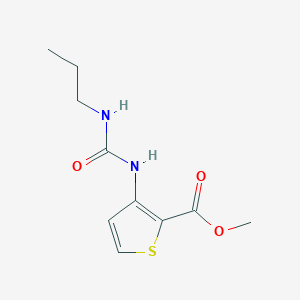![molecular formula C13H15N3O3 B4570457 (5E)-1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4570457.png)
(5E)-1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a trimethylpyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: Methylation of the pyrimidine ring is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Trimethylpyrrole Moiety: The trimethylpyrrole moiety is introduced via a Knoevenagel condensation reaction between the methylated pyrimidine and 1,2,5-trimethylpyrrole-3-carbaldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.
Industry
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity.
Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (5E)-1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and disrupting metabolic pathways. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6-trione: Lacks the (5E) configuration.
1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-dione: Contains a different oxidation state.
Uniqueness
The (5E) configuration of (5E)-1-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique stereochemical properties that can influence its reactivity and biological activity. This configuration may enhance its binding affinity to specific molecular targets, making it more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
(5E)-1-methyl-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7-5-9(8(2)15(7)3)6-10-11(17)14-13(19)16(4)12(10)18/h5-6H,1-4H3,(H,14,17,19)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXOZZEHRBLHB-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=O)NC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4570387.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE](/img/structure/B4570389.png)
![N~5~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4570394.png)

![N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4570410.png)
![4-allyl-3-(4-isobutoxyphenyl)-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4570420.png)
![4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4570422.png)
![4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE](/img/structure/B4570427.png)
![2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4570432.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B4570436.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-cyclohexylhydrazinecarbothioamide](/img/structure/B4570439.png)


